Technical Whitepaper: N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 122894-56-8)
Technical Whitepaper: N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 122894-56-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-1-(morpholin-2-yl)methanamine, with the Chemical Abstracts Service (CAS) number 122894-56-8, is a morpholine-containing organic compound. The morpholine ring is a common scaffold in medicinal chemistry, known for conferring favorable physicochemical properties such as improved solubility and for its role in the biological activity of a wide range of compounds.[1][2] This technical guide provides a comprehensive overview of the known chemical and physical properties of N,N-Dimethyl-1-(morpholin-2-yl)methanamine and its documented application as a synthetic intermediate in the development of novel therapeutic agents.
While the broader class of morpholine derivatives has been extensively studied for various biological activities, including those targeting the central nervous system and cancer, specific pharmacological data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine is not currently available in published literature.[1][2] Its primary documented role is as a building block in the synthesis of more complex molecules.
Chemical and Physical Properties
N,N-Dimethyl-1-(morpholin-2-yl)methanamine is a substituted morpholine with a dimethylaminomethyl group attached to the second position of the morpholine ring. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 122894-56-8 | [3] |
| Molecular Formula | C₇H₁₆N₂O | [3] |
| Molecular Weight | 144.22 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | 199 °C | MySkinRecipes |
| Density | 0.931 g/cm³ | MOLBASE |
| Flash Point | 74 °C | MOLBASE |
| Solubility | Soluble in polar solvents | [3] |
| SMILES | CN(C)CC1CNCCO1 | [2][3] |
| InChI | InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3 | [3] |
Role in Synthesis: A Case Study
A key application of N,N-Dimethyl-1-(morpholin-2-yl)methanamine is its use as a reactant in the synthesis of novel indazole derivatives with potential therapeutic applications. A patent describes its use in a palladium-catalyzed cross-coupling reaction.[1]
Experimental Protocol: Synthesis of 2-((3-(1H-Indazol-5-yl)-1H-pyrazol-1-yl)methyl)-N,N-dimethylmorpholine
This protocol is adapted from the synthetic procedure described in patent WO2022117487A1.[1]
Materials:
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5-bromo-1H-indazole
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N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 122894-56-8)
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Sodium tert-butoxide (NaOtBu)
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Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
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Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
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Heptane
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Ethyl acetate (EtOAc)
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Silica gel for flash chromatography
Procedure:
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To a reaction vessel, add 5-bromo-1H-indazole and N,N-Dimethyl-1-(morpholin-2-yl)methanamine (1.0 equivalent).
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Add sodium tert-butoxide, Xantphos, and Pd₂(dba)₃ to the reaction mixture.
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The reaction is carried out in a suitable solvent (e.g., a non-polar aprotic solvent like toluene or dioxane, although not explicitly stated in the provided excerpt).
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Heat the reaction mixture at 90 °C for 6 hours.
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Allow the reaction to proceed for an additional 16 hours at room temperature.
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Upon completion, the reaction mixture is purified by flash chromatography on silica gel.
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A gradient of 0% to 100% ethyl acetate in heptane is used to elute the product.
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The final product is obtained as a brown oil.
Yield: 47% (with 70% purity reported)[1]
Synthetic Workflow Diagram
The following diagram illustrates the synthetic workflow described in the experimental protocol.
Caption: Synthetic workflow for an indazole derivative.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available scientific literature detailing the specific biological activity, mechanism of action, or involvement in signaling pathways of N,N-Dimethyl-1-(morpholin-2-yl)methanamine itself. The compound is primarily characterized as a synthetic intermediate.
The broader class of molecules containing the morpholine scaffold is of significant interest in drug discovery. Morpholine derivatives have been investigated for a wide range of therapeutic applications, including:
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Central Nervous System (CNS) Disorders: The morpholine moiety can improve the blood-brain barrier permeability of drug candidates.[1]
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Oncology: Several approved and investigational anti-cancer drugs incorporate the morpholine structure.
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Infectious Diseases: The morpholine ring is a key component of some antibiotics and antifungals.
Due to the lack of specific data for N,N-Dimethyl-1-(morpholin-2-yl)methanamine, no signaling pathway diagrams can be provided at this time.
Conclusion
N,N-Dimethyl-1-(morpholin-2-yl)methanamine (CAS 122894-56-8) is a valuable building block for organic synthesis, particularly in the construction of complex heterocyclic molecules with potential therapeutic applications. Its documented use in the synthesis of novel indazole derivatives highlights its utility for medicinal chemists and drug development professionals. However, a comprehensive understanding of its intrinsic biological activity and pharmacological profile is currently lacking. Future research is warranted to explore the potential bioactivity of this compound and to further expand its applications in drug discovery. Researchers utilizing this compound should be aware that its primary characterization is as a chemical intermediate, and any biological studies would be breaking new ground.
